2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal .
Mechanism of Action
Target of Action
It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group during peptide synthesis, preventing unwanted reactions with the amino group . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in peptide synthesis pathways .
Pharmacokinetics
As a boc-protected amino acid, its bioavailability would be influenced by factors such as its protection and deprotection, the efficiency of its incorporation into peptides, and its stability under physiological conditions .
Result of Action
As a boc-protected amino acid, it plays a crucial role in peptide synthesis, enabling the selective formation of peptide bonds without unwanted side reactions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid include the pH and temperature of the reaction environment, the presence of other reactive groups, and the specific conditions under which peptide synthesis is carried out .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid typically involves the reaction of 2-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Reaction with nucleophiles in the presence of a base.
Major Products:
Deprotection: 2-amino-2-methylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is extensively used in peptide synthesis as a protecting group for amino acids. Its stability under a wide range of conditions makes it ideal for multi-step synthesis processes. Additionally, it is used in the synthesis of pharmaceuticals, where protecting groups are crucial for the selective modification of functional groups .
Comparison with Similar Compounds
- N-[(tert-butoxy)carbonyl]glycine
- N-[(tert-butoxy)carbonyl]alanine
- N-[(tert-butoxy)carbonyl]valine
Uniqueness: 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid is unique due to its specific structure, which provides steric hindrance and stability, making it particularly useful in peptide synthesis. Compared to other Boc-protected amino acids, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYXUNJTZYRILK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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